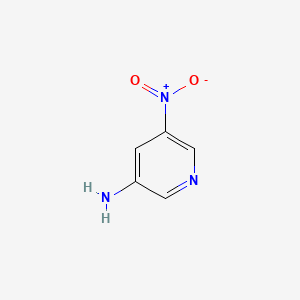

5-硝基吡啶-3-胺

描述

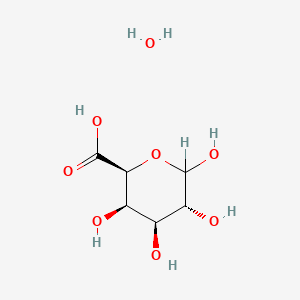

5-Nitropyridin-3-amine is a chemical compound that is part of the pyridine family. Pyridines are important structural motifs found in numerous bioactive molecules . They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion .Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .科学研究应用

合成和化学转化

5-硝基吡啶-3-胺参与了各种化学合成和转化过程。例如,它被用于通过过氧化氢氧化合成5-溴-2-硝基吡啶,这个过程以其在大规模生产中的可扩展性和安全性而闻名 (Agosti et al., 2017)。另一项研究描述了对3-硝基吡啶进行选择性的偶联亲核氨基化反应,包括5-硝基吡啶-3-胺,产生了一系列2-氨基-5-硝基吡啶 (Bakke et al., 2001)。此外,5-硝基吡啶-3-胺与哌啶和吗啉发生亲核取代反应,展示了它在各种有机溶剂中的反应性 (Hamed, 1997)。

材料科学和晶体工程

5-硝基吡啶-3-胺在材料科学中发挥作用,特别是在晶体工程中。例如,它参与了基于2-氨基-5-硝基吡啶和N-氯乙酸的非中心对称结构的形成,展示了它在为先进材料应用设计特定分子实体方面的实用性 (Fur et al., 1996)。

荧光探针的开发

在分析化学领域,5-硝基吡啶-3-胺已被用于开发荧光探针。一项研究讨论了使用N-(2-氨基乙基)-5-硝基吡啶-2-胺设计和合成基于2-氨基乙基吡啶的荧光化合物,用于检测水介质中的各种金属离子 (Singh et al., 2020)。

有机化学和硝基吡啶的合成

在有机化学中,5-硝基吡啶-3-胺参与了各种硝基吡啶衍生物的合成。它已被用于氧化性亲核取代反应,以产生各种硝基吡啶化合物,展示了它作为化学试剂的多功能性 (Bakke et al., 2001)。

作用机制

安全和危害

未来方向

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is still a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the developed methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

生化分析

Biochemical Properties

5-Nitropyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with hydrazine hydrate, which results in the reduction of the nitro group and the elimination of the amino group, forming 3-aminopyridine . This reaction suggests that 5-Nitropyridin-3-amine can act as a substrate for reduction reactions, potentially influencing various metabolic pathways.

Cellular Effects

The effects of 5-Nitropyridin-3-amine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways and gene expression. For instance, the reduction of 5-Nitropyridin-3-amine to 3-aminopyridine can impact cellular metabolism by altering the availability of key intermediates

Molecular Mechanism

At the molecular level, 5-Nitropyridin-3-amine exerts its effects through specific binding interactions and reduction reactions. The compound’s nitro group is reduced by hydrazine hydrate, leading to the formation of 3-aminopyridine . This reduction process involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and subsequent reduction of the nitro group . These molecular interactions highlight the compound’s potential as a modulator of enzymatic activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Nitropyridin-3-amine can change over time. The compound’s stability and degradation are influenced by factors such as temperature and the presence of reducing agents. Studies have shown that heating 5-Nitropyridin-3-amine with hydrazine hydrate at 110–120°C for 7–10 hours results in the formation of 3-aminopyridine . This indicates that the compound’s effects can be modulated by controlling experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Nitropyridin-3-amine vary with different dosages in animal models. Higher doses of the compound may lead to increased reduction of the nitro group, resulting in higher concentrations of 3-aminopyridine . Excessive dosages could potentially lead to toxic effects, such as oxidative stress and cellular damage. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

5-Nitropyridin-3-amine is involved in metabolic pathways that include reduction reactions. The compound interacts with hydrazine hydrate, leading to the formation of 3-aminopyridine . This interaction suggests that 5-Nitropyridin-3-amine can influence metabolic flux and the levels of key metabolites. The reduction of the nitro group is a critical step in this metabolic pathway, highlighting the compound’s role in biochemical transformations.

Subcellular Localization

The subcellular localization of 5-Nitropyridin-3-amine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the reduction of 5-Nitropyridin-3-amine to 3-aminopyridine may occur in the cytoplasm, where hydrazine hydrate is present . This localization can impact the compound’s interactions with enzymes and other biomolecules, ultimately affecting cellular processes.

属性

IUPAC Name |

5-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMMPVSSQFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376548 | |

| Record name | 5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934-59-8 | |

| Record name | 5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)